molecular formula C43H65N5O10 B1682012 Telithromycin CAS No. 191114-48-4

Telithromycin

Cat. No. B1682012
M. Wt: 812 g/mol
InChI Key: LJVAJPDWBABPEJ-PNUFFHFMSA-N
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Description

Telithromycin is a semi-synthetic erythromycin derivative and belongs to a new chemical class of antibiotics called ketolides . It is used to treat a lung infection called community-acquired pneumonia (CAP) and works by killing bacteria or preventing their growth .


Synthesis Analysis

Telithromycin is a semi-synthetic derivative of erythromycin . It is created by substituting a ketogroup for the cladinose sugar and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring .


Molecular Structure Analysis

The molecular formula of Telithromycin is C43H65N5O10 . The crystal structures of telithromycin bound to E. coli have revealed several interactions that are important for telithromycin binding .


Chemical Reactions Analysis

Telithromycin binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation . It binds to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V .


Physical And Chemical Properties Analysis

Telithromycin has a molecular weight of 812.018 g/mol . It has a melting point of 177 °C (351 °F) .

Scientific Research Applications

Antimicrobial Properties

Telithromycin is a ketolide antimicrobial developed for treating community-acquired respiratory tract infections. It exhibits a broad spectrum of antibacterial activity against common respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes. Additionally, it's active against atypical pathogens such as Chlamydia pneumoniae, Legionella pneumophila, and Mycoplasma pneumoniae. Telithromycin maintains its activity against β-lactam and macrolide-resistant respiratory tract pathogens and doesn't seem to induce cross-resistance to other members of the macrolide-lincosamide-streptogramin (MLS) group of antimicrobials. Its bactericidal activity against S. pneumoniae and H. influenzae, along with a prolonged concentration-dependent post-antibiotic effect (PAE) in vitro, makes it a significant choice for respiratory infections (Yassin & Dever, 2001).

Pharmacokinetics and Clinical Trials

Telithromycin has favorable pharmacokinetics following oral administration, being well absorbed, achieving good plasma levels, and highly concentrated in pulmonary tissues and white blood cells. Clinical trials have demonstrated that telithromycin, given orally at a dose of 800 mg once daily for 5-10 days, was as effective as comparator antimicrobials for the treatment of adults with various respiratory infections. The adverse events and safety profile were similar to comparator antimicrobials (Yassin & Dever, 2001).

Effectiveness Against Resistant Strains

A study assessed the efficacy of Telithromycin against clinical S. pneumoniae isolates with various genotypic mutations, including ribosomal mutations. The study demonstrated that human-simulated exposures of Telithromycin displayed significant in vivo effectiveness despite the ribosomal mutations studied, supporting its efficacy against a variety of genotypic resistance profiles observed in pneumococci (Dandekar et al., 2005).

Novel Synthesis Approaches

Research into the total synthesis of (-)-4,8,10-tridesmethyl telithromycin, where methyl groups have been replaced with hydrogens, has been pursued. This approach for preparing bioactive antibiotics is part of the effort to address antibiotic resistance (Velvadapu et al., 2011).

Bronchopulmonary Disposition

Studies on the penetration of telithromycin into bronchopulmonary tissues and its subsequent elimination showed that it achieves high and sustained concentrations in epithelial lining fluid and in alveolar macrophages, while maintaining adequate levels in plasma. This pharmacokinetic profile makes telithromycin effective for treating community-acquired respiratory tract infections caused by common or atypical, including intracellular, respiratory tract pathogens (Muller-Serieys et al., 2001).

Safety And Hazards

Telithromycin may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also associated with severe side effects, including cardiovascular and liver toxicity, accommodation difficulties, blurred vision, nausea, and diarrhea .

properties

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAJPDWBABPEJ-PNUFFHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046455
Record name Telithromycin
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Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Telithromycin acts by binding to domains II and V of 23S rRNA of the 50S ribosomal subunit. By binding at domain II, telithromycin retains activity against gram-positive cocci (e.g. Streptococcus pneumoniae) in the presence of resistance mediated by methylases (erm genes) that alter the binding site at domain V. Telithromycin may also inhibit the assembly of nascent ribosomal units. Compared to erythromycin A, telithromycin binds to the 23S rRNA with 10 times greater affinity in erythromycin-susceptible organisms and 25 times greater affinity in macrolide-resistant strains. This increased binding affinity may be conferred by the C11-12 carbamate side chain of telithromycin. The side chain appears to maintain binding at domain II in the presence of resistance mediated by alterations in domain V., Telithromycin may be bacteriostatic or bactericidal in action. Like conventional macrolides, telithromycin inhibits protein synthesis in susceptible organisms by binding to the 50S ribosomal subunit. Telithromycin binds to domains II and V of the 23S rRNA of the 50S subunit and has a higher affinity for these ribosomal targets than conventional macrolides, apparently because of additional interactions and increased binding at domain II. This allows telithromycin to retain activity against some gram-positive cocci (e.g., some strains ofS. pneumoniae) that have methylase-mediated resistance (erm genes) that alter the domain V binding site. In addition to inhibiting protein synthesis, telithromycin may inhibit assembly of nascent ribosomal units., Telithromycin blocks protein synthesis by binding to two sites on the 50S ribosomal subunit: domain II and V of the 23S rRNA. The greater affinity in binding strength can be attributed to the C11-C12 carbamate side chain.
Record name Telithromycin
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Product Name

Telithromycin

Color/Form

White to off-white crystalline powder, Crystals from ether

CAS RN

191114-48-4
Record name Telithromycin
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Record name 11,12-dideoxy-3-de((2,6-dideoxy-3-C-methyl-3-O-methyl-3-oxo-12,11-(oxycarbonyl(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)imino))-erythromycin
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Melting Point

176-188 °C, 187-188 °C
Record name Telithromycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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